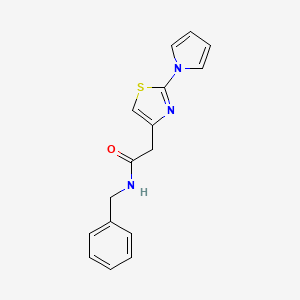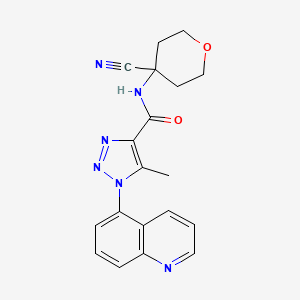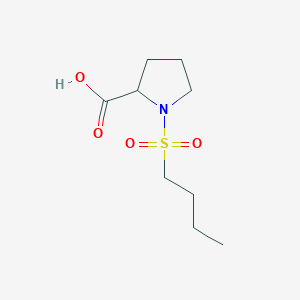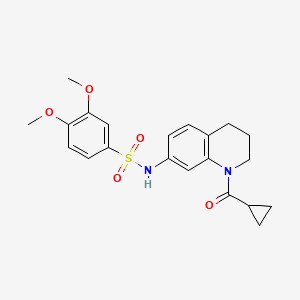![molecular formula C13H11FN2O2S B2921475 N'-[(E)-(2-fluorophenyl)methylidene]benzenesulfonohydrazide CAS No. 355831-71-9](/img/structure/B2921475.png)
N'-[(E)-(2-fluorophenyl)methylidene]benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2-fluorophenyl)methylidene]benzenesulfonohydrazide is a chemical compound with the CAS Number: 355831-71-9 . It has a molecular weight of 278.31 and its IUPAC name is N’-[(E)-(2-fluorophenyl)methylidene]benzenesulfonohydrazide . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for N’-[(E)-(2-fluorophenyl)methylidene]benzenesulfonohydrazide is 1S/C13H11FN2O2S/c14-13-9-5-4-6-11 (13)10-15-16-19 (17,18)12-7-2-1-3-8-12/h1-10,16H/b15-10+ . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
N’-[(E)-(2-fluorophenyl)methylidene]benzenesulfonohydrazide is a solid . It has a molecular weight of 278.31 .Scientific Research Applications
Corrosion Inhibition
Research by Ichchou et al. (2019) highlights the use of sulfonohydrazide derivatives as corrosion inhibitors for carbon steel in acidic media. Their study demonstrates that these compounds, through their donor-acceptor interactions, effectively prevent corrosion by forming a protective layer on the steel surface, indicating potential for industrial applications in corrosion prevention【Ichchou et al., 2019】(https://consensus.app/papers/evaluation-calculations-sulfonohydrazides-corrosion-ichchou/1abc96336315539daaf352ef8381168d/?utm_source=chatgpt).
Antioxidant Potential and Pharmaceutical Applications
Zaheer et al. (2015) explored the antioxidant potential of N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides, revealing that these compounds exhibit significant antioxidant activity, which could be leveraged in pharmaceutical applications to mitigate oxidative stress-related diseases【Zaheer et al., 2015】(https://consensus.app/papers/efficient-green-synthesis-zaheer/49a280d77a875040813dfa35c074b571/?utm_source=chatgpt).
Molecular Gel Strategy for Aniline Vapor Detection
Fan et al. (2016) discussed the derivatization of naphthalene diimide into a molecular gel with fluorescent properties, providing a novel approach for the detection of aniline vapor. This application could be of significant interest for environmental monitoring and industrial safety【Fan et al., 2016】(https://consensus.app/papers/functionalityoriented-derivatization-naphthalene-fan/1e47e2d2c86c5fa0bc77c23fc8598ad6/?utm_source=chatgpt).
Antimicrobial Activity
Ghorab et al. (2017) synthesized and evaluated a series of sulfonamide derivatives for their antimicrobial activity against various bacteria and fungi. Their findings suggest these compounds could serve as potent antimicrobial agents, offering a new avenue for the development of antibiotics【Ghorab et al., 2017】(https://consensus.app/papers/synthesis-activity-docking-study-ghorab/109084180e475373934f7cefc48f8dd2/?utm_source=chatgpt).
Heavy Metal Detection
Hussain et al. (2017) developed novel derivatives of (E)-N′-nitrobenzylidene-benzenesulfonohydrazide for the selective detection of mercury ions. This research presents an innovative approach to environmental monitoring, particularly in detecting toxic heavy metals in water sources【Hussain et al., 2017】(https://consensus.app/papers/sensor-development-based-hussain/3bd823784774567f96e98065e6219b0c/?utm_source=chatgpt).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , indicating that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
N-[(E)-(2-fluorophenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2S/c14-13-9-5-4-6-11(13)10-15-16-19(17,18)12-7-2-1-3-8-12/h1-10,16H/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMMQIQAJHLTTL-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dimethyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2921393.png)

![3,5-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2921395.png)
![2-Methyl-5-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2921396.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2921397.png)
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide](/img/no-structure.png)
![2,5-dichloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2921400.png)



![1-ethyl-6-(3-methoxybenzyl)-3-methyl-5-((3-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2921409.png)


